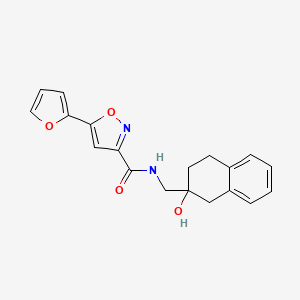

5-(furan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furanyl derivatives has been explored in various contexts, as seen in the provided papers. In one study, furanyl and pyranyl derivatives of triazeno compounds were synthesized through the reaction of silylated triazeno compounds with chlorinated furan and pyran, respectively . Another research effort focused on the synthesis of novel oxazole derivatives containing a furanyl moiety. This process involved a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction . Additionally, the synthesis of furan carbohydrazides and their recyclization in methanol to yield methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates was reported, with the structures confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using different spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry were employed to confirm the chemical structures of the synthesized furanyl derivatives . The structural elucidation of the compounds is crucial for understanding their potential biological activities and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furanyl derivatives are multi-step and involve key reactions such as Claisen-Schmidt condensation, cyclization, and Mannich reactions . The recyclization of furan carbohydrazides under the action of methanol to form pyrazole carboxylates is another example of the chemical transformations that furanyl compounds can undergo . These reactions are significant as they provide a pathway to modify the chemical structure and potentially alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furanyl derivatives are influenced by their molecular structure. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters resulted in biobased furan polyesters with specific molecular weights and physical properties . The number of methylene units in the dicarboxylic segments was found to affect the properties of the furan polyesters, demonstrating the importance of structural components in determining the characteristics of furanyl-based materials .

Antileukemic and Pharmacological Activities

The furanyl and pyranyl derivatives synthesized in one study were tested for antileukemic activity, with the results compared to those of ribosyl derivatives . In another study, the synthesized oxazole derivatives with furanyl moieties were evaluated for antidepressant and antianxiety activities, showing significant effects in behavioral tests . The analgesic activity of furan carbohydrazide derivatives was also investigated, highlighting the potential therapeutic applications of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Research into compounds with furan and naphthalene components, like the one you're interested in, often focuses on their synthesis and chemical properties. For instance, Aleksandrov et al. (2017) detailed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, exploring electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. This study highlights the potential for complex chemical transformations involving furan derivatives, which could be relevant to the compound (Aleksandrov & El’chaninov, 2017).

Antiprotozoal Agents

Another study by Ismail et al. (2004) synthesized a related compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, showing potent antiprotozoal activity. This demonstrates the bioactivity potential of furan-naphthalene derivatives in developing new therapeutic agents (Ismail et al., 2004).

Analytical and Spectral Studies

Patel (2020) conducted an analytical and spectral study on organic ligands containing the furan ring, indicating the significance of these compounds in coordination chemistry and their potential applications in antimicrobial activity. This suggests the importance of furan derivatives in synthesizing compounds with specific properties and applications (Patel, 2020).

Antibacterial Activity

Rani et al. (2012) explored the synthesis and in-vitro-antibacterial activity of pyrazoline derivatives containing the furan-2-yl group. They discovered that some of these compounds showed promising antibacterial activity, pointing to the therapeutic potential of furan-containing molecules in combating bacterial infections (Rani, Yusuf, & Khan, 2012).

Photochromic and Electrophilic Substitution

Aiken et al. (2014) investigated the photochromic properties of naphthofurans, demonstrating the unique light-responsive behavior of furan derivatives. This research opens up possibilities for the use of such compounds in developing new materials for optical applications (Aiken et al., 2014).

Propiedades

IUPAC Name |

5-(furan-2-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(15-10-17(25-21-15)16-6-3-9-24-16)20-12-19(23)8-7-13-4-1-2-5-14(13)11-19/h1-6,9-10,23H,7-8,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPZGNWKWOWCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=NOC(=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525764.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2525769.png)

![4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525772.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2525774.png)

![1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2525778.png)